molecular formula C22H32N2O3 B5204222 ETHYL 1-BUTYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE

ETHYL 1-BUTYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE

Cat. No.: B5204222
M. Wt: 372.5 g/mol
InChI Key: XWXJRRBEWXZTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 1-BUTYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a synthetic indole derivative. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives typically involves the construction of the indole ring followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For ETHYL 1-BUTYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE, the synthesis may involve the following steps:

  • Formation of the indole core.
  • Introduction of the butyl, hydroxy, and methyl groups.
  • Attachment of the piperidin-1-ylmethyl group.
  • Esterification to form the ethyl carboxylate.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-BUTYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new indole derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 1-BUTYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of viral replication, induction of apoptosis in cancer cells, or inhibition of microbial growth .

Properties

IUPAC Name

ethyl 1-butyl-5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-4-6-14-24-16(3)20(22(26)27-5-2)21-17(19(25)11-10-18(21)24)15-23-12-8-7-9-13-23/h10-11,25H,4-9,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXJRRBEWXZTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C2=C1C=CC(=C2CN3CCCCC3)O)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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